molecular formula C23H20N2O4 B423049 3-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE

3-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE

Cat. No.: B423049
M. Wt: 388.4g/mol
InChI Key: YXFZDYSTYWBTLC-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a hydrazinylidene group and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzoyl hydrazine with an aldehyde derivative, followed by esterification with 4-methylbenzoic acid. The reaction is usually carried out under reflux conditions with appropriate solvents such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include quinones from oxidation, hydrazine derivatives from reduction, and substituted aromatic compounds from electrophilic substitution .

Scientific Research Applications

3-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit the estrogen receptor alpha (ERα), leading to the suppression of cancer cell growth. The hydrazinylidene group plays a crucial role in binding to the active site of the target protein, thereby blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE apart is its unique combination of functional groups, which confer a distinct reactivity profile and potential for diverse applications. Its ability to inhibit specific molecular targets, such as ERα, highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4g/mol

IUPAC Name

[3-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C23H20N2O4/c1-16-6-8-19(9-7-16)23(27)29-21-5-3-4-17(14-21)15-24-25-22(26)18-10-12-20(28-2)13-11-18/h3-15H,1-2H3,(H,25,26)/b24-15+

InChI Key

YXFZDYSTYWBTLC-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)OC

SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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